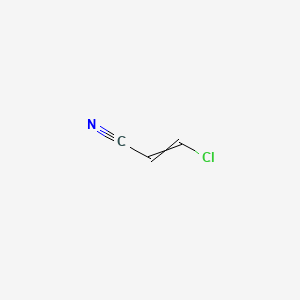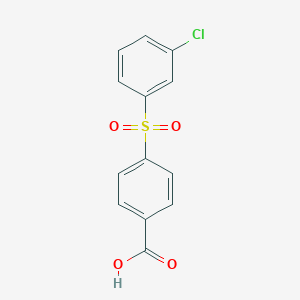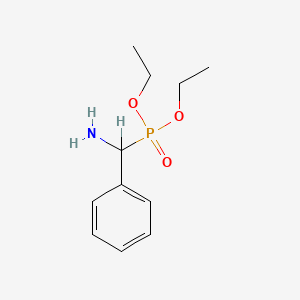
3-Chloroacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroacrylonitrile is an organic compound with the molecular formula C3H2ClN. It is a colorless to light yellow liquid with a pungent odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
3-Chloroacrylonitrile can be synthesized through the chlorination of acrylonitrile. The process involves the addition of elemental chlorine to acrylonitrile, followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. This reaction is typically carried out in the presence of a catalyst system comprising dimethylformamide and pyridine or pyridine derivatives .
Analyse Des Réactions Chimiques
3-Chloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It is commonly used in cycloaddition reactions, such as the Diels-Alder reaction, due to its electrophilic nature.
Reduction Reactions: It can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include strong nucleophiles, reducing agents, and catalysts like copper salts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloroacrylonitrile has several scientific research applications:
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloroacrylonitrile involves its electrophilic nature, which allows it to react with nucleophiles. This reactivity is due to the presence of the electron-withdrawing chlorine and nitrile groups, which make the carbon-carbon double bond highly reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
3-Chloroacrylonitrile is similar to other acrylonitrile derivatives, such as acrylonitrile and 2-chloroacrylonitrile. it is unique due to its specific reactivity and applications:
Acrylonitrile: A simpler compound with a similar structure but without the chlorine atom.
2-Chloroacrylonitrile: Another chlorinated derivative, but with the chlorine atom in a different position.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propriétés
Numéro CAS |
871-29-4 |
|---|---|
Formule moléculaire |
C3H2ClN |
Poids moléculaire |
87.51 g/mol |
Nom IUPAC |
3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H |
Clé InChI |
DKFAYHWIVQDPCC-UHFFFAOYSA-N |
SMILES canonique |
C(=CCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8629480.png)










![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)

